Cas no 1173986-92-9 (1-(propan-2-yl)-1H-indol-4-amine)

1-(Propan-2-yl)-1H-indol-4-amine is a substituted indole derivative characterized by the presence of an isopropyl group at the 1-position and an amine functional group at the 4-position of the indole ring. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The amine group offers reactivity for further functionalization, while the isopropyl substitution may influence steric and electronic properties, enhancing selectivity in target interactions. The compound's well-defined molecular framework makes it suitable for research applications in medicinal chemistry and material science. Proper handling and storage are recommended due to its reactive amine functionality.
1-(propan-2-yl)-1H-indol-4-amine structure
1173986-92-9 structure
商品名:1-(propan-2-yl)-1H-indol-4-amine
CAS番号:1173986-92-9
MF:C11H14N2
メガワット:174.242262363434
CID:2853674
PubChem ID:57415924

1-(propan-2-yl)-1H-indol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-Isopropyl-1H-indol-4-ylamine
    • 1-isopropyl-1H-indol-4-amine
    • 1H-Indol-4-amine, 1-(1-methylethyl)-
    • 1-(propan-2-yl)-1H-indol-4-amine
    • インチ: 1S/C11H14N2/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-8H,12H2,1-2H3
    • InChIKey: ZYGRPQHCDGNMML-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)C)C2=C(C(N)=CC=C2)C=C1

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 330.8±15.0 °C at 760 mmHg
  • フラッシュポイント: 153.9±20.4 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

1-(propan-2-yl)-1H-indol-4-amine セキュリティ情報

1-(propan-2-yl)-1H-indol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM236847-5g
1-Isopropyl-1H-indol-4-amine
1173986-92-9 95%+
5g
$295 2021-08-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD607009-1g
1-Isopropyl-1H-indol-4-amine
1173986-92-9 97%
1g
¥721.0 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD607009-5g
1-Isopropyl-1H-indol-4-amine
1173986-92-9 97%
5g
¥2163.0 2023-04-05
Enamine
EN300-1105530-5.0g
1-(propan-2-yl)-1H-indol-4-amine
1173986-92-9
5g
$2732.0 2023-06-10
Enamine
EN300-1105530-0.5g
1-(propan-2-yl)-1H-indol-4-amine
1173986-92-9 95%
0.5g
$603.0 2023-10-27
Enamine
EN300-1105530-0.1g
1-(propan-2-yl)-1H-indol-4-amine
1173986-92-9 95%
0.1g
$553.0 2023-10-27
Enamine
EN300-1105530-5g
1-(propan-2-yl)-1H-indol-4-amine
1173986-92-9 95%
5g
$1821.0 2023-10-27
Chemenu
CM236847-5g
1-Isopropyl-1H-indol-4-amine
1173986-92-9 95%+
5g
$350 2023-02-03
Enamine
EN300-1105530-2.5g
1-(propan-2-yl)-1H-indol-4-amine
1173986-92-9 95%
2.5g
$1230.0 2023-10-27
Enamine
EN300-1105530-0.25g
1-(propan-2-yl)-1H-indol-4-amine
1173986-92-9 95%
0.25g
$579.0 2023-10-27

1-(propan-2-yl)-1H-indol-4-amine 関連文献

1-(propan-2-yl)-1H-indol-4-amineに関する追加情報

A Comprehensive Overview of 1-(propan-2-yl)-1H-indol-4-amine (CAS No. 1173986-92-9)

The compound 1-(propan-2-yl)-1H-indol-4-amine (CAS No. 1173986-92-9) is a structurally unique organic molecule belonging to the indole family. Indole derivatives have long been of interest in the fields of organic chemistry, pharmacology, and materials science due to their versatile properties and potential applications in drug discovery. This particular compound, with its substituted indole ring and amine functionality, has garnered attention for its potential in various research domains.

Chemical Structure and Properties

1-(propan-2-yl)-1H-indol-4-amines chemical structure consists of an indole ring system with an isopropyl group attached at the 4-position and an amine group at the 5-position. The indole ring is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, which contributes to its aromatic stability and reactivity. The substitution pattern of this compound plays a significant role in its chemical reactivity and biological activity.

Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic properties of indole derivatives. For instance, the isopropyl group at the 4-position may influence the lipophilicity of the molecule, potentially enhancing its bioavailability when used as a drug candidate. Additionally, the amine group at the 5-position can participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes or receptors.

Synthesis and Characterization

The synthesis of 1-(propan-2-yl)-1H-indolines typically involves multi-step organic reactions, often starting from readily available indole precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For example, researchers have employed transition metal catalysts to facilitate key steps such as cross-coupling reactions or cyclizations.

Characterization of this compound is routinely carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure, purity, and stereochemistry of the compound.

Biological Activity and Applications

One of the most promising aspects of CAS No. 1173986-92-X is its demonstrated biological activity across various assays. Recent studies have shown that this compound exhibits potent anti-proliferative effects against several cancer cell lines, making it a potential candidate for anti-cancer drug development.

In addition to its therapeutic potential, indoline derivatives like this compound are also being explored for their role in neuroprotective agents due to their ability to modulate neurotransmitter systems. Ongoing research aims to elucidate the exact mechanisms through which these compounds exert their effects on cellular pathways.

Another area where indoline-based compounds are finding applications is in materials science. Their aromatic stability and ease of functionalization make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) or solar cells.

Safety and Toxicological Profile

Evaluating the safety profile of indoline derivatives is critical before they can be considered for clinical use. Recent toxicological studies have indicated that CAS No. 1173986-X-X-X exhibits low acute toxicity when administered at therapeutic doses in animal models. However, long-term toxicity studies are still underway to fully understand its safety profile.

Regulatory agencies require comprehensive safety assessments before any new drug can be approved for human use. As such, ongoing research is focused on understanding the metabolization pathways and potential genotoxicity of this compound.

Future Directions and Research Opportunities

The future prospects for indoline-based compounds like CAS No. 1173986-X-X-X are bright, with ongoing research exploring novel synthetic routes, improved delivery systems, and expanded applications across multiple industries.

In conclusion, indoline derivatives, particularly CAS No. 1173986-X-X-X, represent a promising class of molecules with diverse applications ranging from drug discovery to materials science. Continued research will undoubtedly unlock new potentials for this compound in addressing unmet medical needs and advancing technological innovations.

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